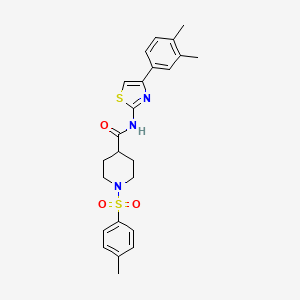

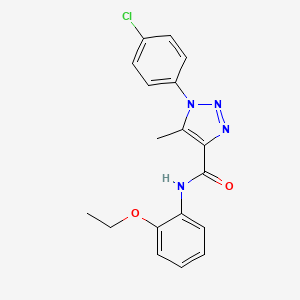

1-(Diphenylmethyl)-4-(2-fluorobenzenesulfonyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

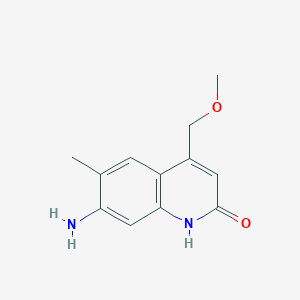

The compound "1-(Diphenylmethyl)-4-(2-fluorobenzenesulfonyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their central nervous system activity and have been studied for their potential therapeutic applications, including as treatments for cocaine abuse and as cerebral vasodilators .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, was achieved through a series of these reactions with a total yield of 48.2% . The synthesis process is influenced by various factors, such as the reagents used, reaction conditions, and the nature of substituents on the benzene ring .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with various substituents affecting the overall conformation and properties of the molecule. For example, the crystal and molecular structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . These structural details are crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo a range of chemical reactions, which are essential for their biological activity and pharmacokinetics. For example, the introduction of hydroxy and methoxy substituents to the benzene ring can result in potent and selective ligands for the dopamine transporter (DAT), which is significant for developing cocaine-abuse therapeutic agents . The reactivity of the piperazine ring and its substituents plays a critical role in the compound's ability to bind to biological targets and exert its therapeutic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like fluorine or hydroxyl groups can alter these properties, affecting the compound's suitability for drug formulation and delivery. For instance, the hydroxyl groups in some derivatives were included to form oil-soluble prodrugs amenable to depot injection techniques, which could provide extended-release therapeutic effects . Understanding these properties is essential for the development of effective and safe pharmaceutical agents.

Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives in Antimicrobial Activity

Piperazine and its analogues have been extensively studied for their antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Research highlights the potential of piperazine-based compounds in addressing drug-resistant strains of tuberculosis, showcasing their importance in developing new anti-TB molecules (Girase et al., 2020).

Piperazine in Drug Development

Piperazine serves as a key structural element in the design of drugs with diverse therapeutic applications, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. Its versatility as a medicinal scaffold is attributed to the ability to modulate pharmacokinetic and pharmacodynamic properties through structural modifications (Rathi et al., 2016).

Role in Enhancing Drug Bioavailability

The bioavailability-enhancing property of piperazine derivatives, including their ability to interact with enzymes and transporters, makes them valuable in drug formulation. This characteristic helps in improving the absorption and effectiveness of therapeutic drugs and phytochemicals (Srinivasan, 2007).

Antidepressant Developments

The presence of a piperazine moiety in antidepressants is notable for its contribution to therapeutic efficacy. Piperazine-based compounds are under continuous investigation for their potential in treating depression, demonstrating the critical role of this structural feature in the pharmacological activity of antidepressants (Kumar et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-benzhydryl-4-(2-fluorophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O2S/c24-21-13-7-8-14-22(21)29(27,28)26-17-15-25(16-18-26)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSKMLKGTKVOJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-4-((2-fluorophenyl)sulfonyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2516029.png)

![N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2516034.png)

![Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate](/img/structure/B2516037.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone](/img/structure/B2516044.png)